molecular formula C6H10N2O2 B8649425 5-Ethyl-3-methylimidazolidine-2,4-dione

5-Ethyl-3-methylimidazolidine-2,4-dione

Cat. No.: B8649425
M. Wt: 142.16 g/mol
InChI Key: XHPQMYVMTQWHGY-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The substituents include an ethyl group at position 5 and a methyl group at position 3 (Figure 1). This compound belongs to the imidazolidinedione family, which is structurally related to hydantoins—a class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol. Its structural simplicity and functional groups make it a versatile intermediate for synthesizing bioactive molecules or polymers .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5-ethyl-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-3-4-5(9)8(2)6(10)7-4/h4H,3H2,1-2H3,(H,7,10)

InChI Key

XHPQMYVMTQWHGY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities References
5-Ethyl-3-methylimidazolidine-2,4-dione Imidazolidinedione C5: Ethyl; C3: Methyl C₆H₁₀N₂O₂ Intermediate for bioactive molecules
5-(3,4-Dihydroxyphenyl)-5-ethyl-3-methylimidazolidine-2,4-dione Imidazolidinedione C5: Ethyl + dihydroxyphenyl; C3: Methyl C₁₂H₁₄N₂O₄ Antioxidant potential, higher polarity
IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidinedione C5: 4-Ethylphenyl; C3: Phenyl C₁₈H₁₈N₂O₂ CNS modulation, 70–74% synthesis yield
5-(3-Methoxybenzylidene)thiazolidine-2,4-dione Thiazolidinedione C5: 3-Methoxybenzylidene C₁₁H₉NO₃S 84.2% lipid peroxidation inhibition
Bis-(β-enamino-pyran-2,4-dione) Pyran-2,4-dione β-enamino groups + hexylene spacer C₁₆H₁₈N₂O₄ High dipole moment (6.43 D), polar crystal packing

Preparation Methods

Reaction Mechanism and Procedure

  • Dithiocarbamate Synthesis : A secondary amine (e.g., ethylmethylamine) reacts with carbon disulfide (CS₂) in alkaline conditions to form a sodium dithiocarbamate intermediate.

  • Cyclization : Treatment with SeO₂ induces desulfurization and ring closure, yielding the hydantoin scaffold.

Example :
5-Ethyl-5-(3-methyl-but-3-enyl)-imidazolidine-2,4-dione (Hyd4) was synthesized with an 82% yield using this method.

Table 1: Representative Conditions for Selenium-Induced Cyclization

Starting AmineSeO₂ (Equiv.)SolventTemp (°C)Time (h)Yield (%)
Ethylmethylamine1.2EtOH80678
Phenethylamine1.5DCM70882

Key Observations :

  • Higher SeO₂ equivalents improve cyclization efficiency but may increase side products.

  • Ethanol enhances solubility of intermediates compared to dichloromethane (DCM).

Alkylation of Pre-Formed Hydantoin Derivatives

Direct alkylation of hydantoin precursors offers a modular route to 3-substituted derivatives. This method is effective for introducing methyl groups at position 3 after establishing the ethyl group at position 5.

Procedure and Optimization

  • Synthesis of 5-Ethylimidazolidine-2,4-dione : Achieved via Bucherer-Bergs reaction using diethyl ketone.

  • N-Methylation : React with methyl iodide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Table 2: Alkylation Conditions and Outcomes

Hydantoin PrecursorAlkylating AgentBaseSolventYield (%)
5-Ethylimidazolidine-2,4-dioneCH₃IK₂CO₃DMF65

Mechanistic Insight :

  • The reaction proceeds via an Sₙ2 mechanism, where the nitrogen at position 3 attacks the electrophilic methyl group of CH₃I.

  • Excess base (≥2 equiv.) neutralizes HI byproducts, shifting equilibrium toward product formation.

Comparative Analysis of Methods

Table 3: Method Comparison Based on Yield, Scalability, and Complexity

MethodYield (%)ScalabilityComplexityKey Limitation
Selenium Cyclization78–82ModerateHighToxicity of SeO₂
Bucherer-Bergs60–70HighModerateRequires post-alkylation
Direct Alkylation65LowLowCompeting O-alkylation
Urea-Glycine Condensation70–75ModerateModerateLong reaction times

Recommendations :

  • For lab-scale synthesis, selenium cyclization offers superior yields but requires rigorous safety protocols.

  • Industrial applications may favor the Bucherer-Bergs reaction due to scalability, despite lower yields.

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